

# An In-Depth Technical Guide to the IL25 Gene and Protein Structure

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## Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a member of the IL-17 cytokine family. Unlike other members of this family which are predominantly involved in pro-inflammatory and neutrophil-mediated responses, IL-25 is a key driver of type 2 immunity. It plays a crucial role in allergic inflammation, parasitic worm expulsion, and tissue remodeling. This technical guide provides a comprehensive overview of the human IL25 gene and protein, its structure, signaling pathways, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.

## IL25 Gene Structure

The human IL25 gene is located on the long arm of chromosome 14, specifically in the q11.2 region.[1] The gene spans a genomic region and contains 3 exons that are transcribed into messenger RNA (mRNA).[2][3]

Table 1: Human IL25 Gene Characteristics

Feature	Description
Official Symbol	IL25
Aliases	IL17E
Chromosomal Location	14q11.2[1]
Exon Count	3[2][3]
Alternative Splicing	Yes, results in multiple transcript variants.[3][4]

Alternative splicing of the IL25 pre-mRNA results in at least two distinct transcript variants, leading to the production of different protein isoforms.[3] These isoforms may have different N-termini and potentially distinct biological activities, although isoform 1 is considered the canonical sequence.[3][5]

## IL25 Protein Structure and Characteristics

The canonical human IL-25 protein is synthesized as a precursor of 177 amino acids.[6][7] Following cleavage of a signal peptide, the mature protein is secreted. IL-25 belongs to the IL-17 family of cytokines, sharing sequence homology with other IL-17 members, particularly in the conserved cysteine residues.[6]

Table 2: Human IL25 Protein Characteristics

Feature	Isoform 1 (Canonical)	Isoform 2
Amino Acid Length (precursor)	177[6]	Shorter than isoform 1[3]
Molecular Mass (precursor)	20.3 kDa[8]	-
Recombinant Human IL-17E (Homodimer)	33.8 kDa[6]	-
Post-Translational Modifications	Glycosylation, Disulfide bond[5]	-
3D Structure (Ternary Complex)	PDB ID: 7UWL[9]	-

The tertiary structure of IL-25 in a complex with its receptor subunits, IL-17RA and IL-17RB, has been determined by cryo-electron microscopy, providing insights into the molecular basis of receptor recognition and signaling activation.[9] The structure reveals that IL-25 forms a homodimer that interacts with two IL-17RB molecules, which in turn recruit two IL-17RA co-receptors.[10]

## Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the proper folding, stability, and function of many proteins, including cytokines.[11][12] For IL-25, two key PTMs have been identified:

- **Glycosylation:** IL-25 is a glycoprotein.[5] Glycosylation can influence protein folding, solubility, and interaction with receptors.
- **Disulfide Bonds:** The presence of conserved cysteine residues suggests the formation of intramolecular disulfide bonds, which are critical for maintaining the correct three-dimensional structure and stability of the cytokine.[6]

## IL25 Signaling Pathway

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[2][13] While IL-25 has a high affinity for IL-17RB, the recruitment of IL-17RA is essential for signal transduction.[14] Upon ligand binding, the receptor complex initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the recruitment of the adaptor protein, Act1, to the SEFIR domain of the receptor subunits.[10][15][16] Act1 then serves as a scaffold to recruit downstream signaling molecules, including members of the TNF receptor-associated factor (TRAF) family, such as TRAF4 and TRAF6.[10][17][18]

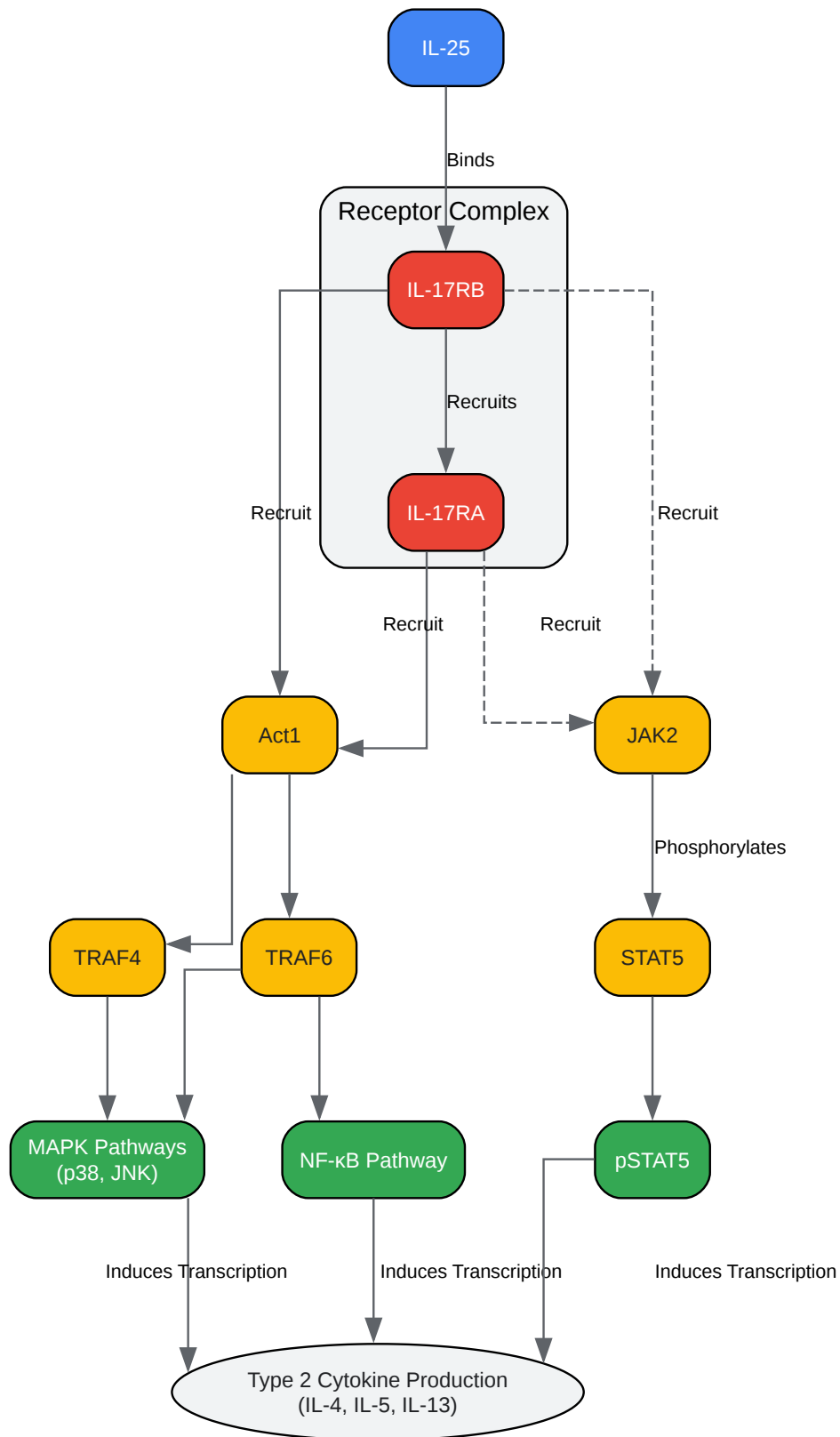
This leads to the activation of several key downstream pathways:

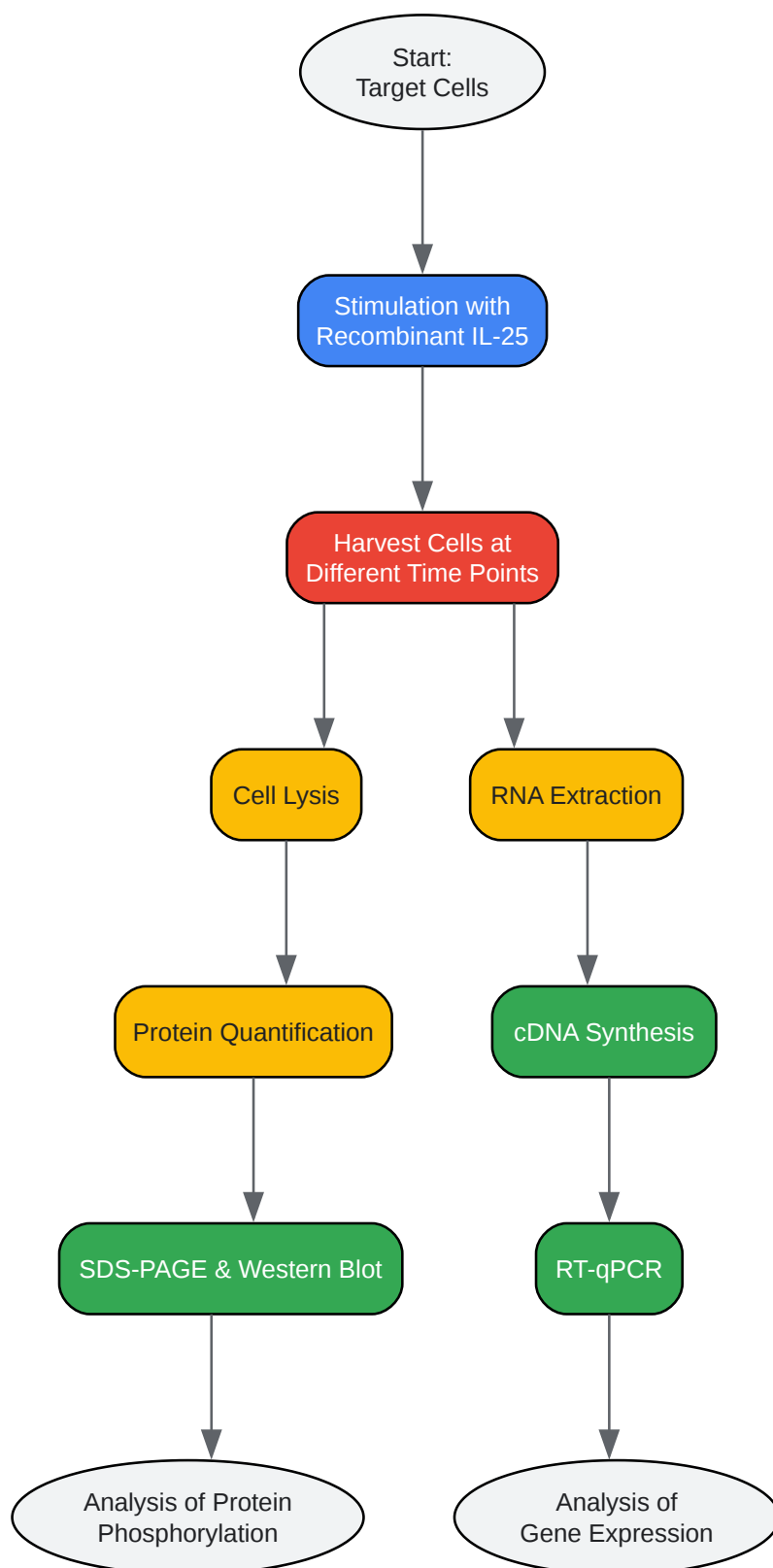
- **NF- $\kappa$ B Pathway:** TRAF6 is essential for the activation of the canonical NF- $\kappa$ B pathway, leading to the transcription of pro-inflammatory genes.[10][18]
- **MAPK Pathways:** Both TRAF4 and TRAF6 contribute to the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, which regulate gene expression and

cellular responses.[10][17]

- JAK/STAT Pathway: IL-25 signaling also activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, IL-25 stimulation leads to the phosphorylation of JAK2 and subsequently STAT5.[4][15] This activation of STAT5 is crucial for the induction of type 2 cytokine gene expression and appears to be independent of Act1.[15][16]

The culmination of these signaling events is the production of hallmark type 2 cytokines, including IL-4, IL-5, and IL-13, which drive allergic inflammation and other Th2-mediated immune responses.[2][14]





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